3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid
Overview
Description
3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the third position, a trifluoromethyl group at the fifth position, and an acetic acid moiety at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to introduce the amino group, followed by subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like sodium azide or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding. The acetic acid moiety may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
2-Amino-5-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.
3-Amino-5-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.
3-Amino-2-(trifluoromethyl)pyridine: Similar structure but with different positioning of the trifluoromethyl group.
Uniqueness: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-5(12)6(13-3-4)2-7(14)15/h1,3H,2,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVJUCUNUMWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234686 | |
Record name | 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227579-92-1 | |
Record name | 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227579-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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